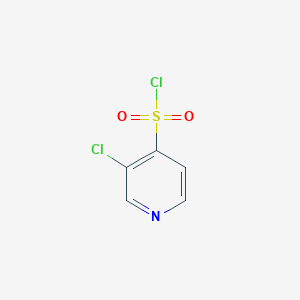

3-Chloropyridine-4-sulfonyl chloride

Beschreibung

3-Chloropyridine-4-sulfonyl chloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at position 3 and a sulfonyl chloride group (-SO₂Cl) at position 4. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonic esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

IUPAC Name |

3-chloropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASMQVDUZNABQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-4-sulfonyl chloride typically involves the chlorination of pyridine sulfonic acids. One common method includes the reaction of hydroxypyridine-sulfonic acids with phosphorus trichloride and chlorine gas. The mixture is heated to temperatures around 100-120°C, followed by the removal of phosphorus oxychloride and excess phosphorus trichloride by distillation. The residue is then taken up with an organic solvent and distilled under vacuum to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- Anti-inflammatory and Antipyretic Agents : 3-Chloropyridine-4-sulfonyl chloride serves as a precursor for various pharmaceuticals with anti-inflammatory and antipyretic properties. For instance, it is utilized in the synthesis of 4-chloropyridine-3-sulfonamide, which is a key intermediate in the production of torasemide, a diuretic used to treat hypertension .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this compound have shown promising activity against bacterial strains like E. coli with minimal inhibitory concentrations (MIC) as low as 5 μM .

-

Chlorinated Compounds in Medicine :

- Chlorinated compounds are crucial in medicinal chemistry due to their enhanced biological activity. Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorine chemistry in drug design and development . The presence of chlorine in compounds like this compound can significantly improve their pharmacological profiles.

Agrochemical Applications

This compound is also applied in the synthesis of agrochemicals, such as herbicides and insecticides. Its ability to modify biological molecules makes it valuable for developing new agents that can enhance crop protection while minimizing environmental impact.

Industrial Applications

The compound is used in the production of specialty chemicals and intermediates for various industrial processes. Its reactivity allows it to be employed as a building block for synthesizing complex organic molecules that are essential in manufacturing processes across different industries.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Chloropyridine-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of pyridine-sulfonyl chloride derivatives depend on substituent positions and additional functional groups. Below is a comparative analysis with key analogs:

*Note: The CAS number for this compound is inferred based on structural analogs.

Key Research Findings

Reactivity and Stability :

- Sulfonyl chlorides (e.g., this compound) are more reactive than sulfonamides (e.g., 4-Chloro-3-pyridinesulfonamide) due to the labile chloride leaving group, enabling nucleophilic substitution .

- Trifluoromethyl groups (as in 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) enhance lipophilicity, improving membrane permeability in drug candidates .

Positional Effects: Chlorine at position 3 (meta to sulfonyl chloride) in this compound may stabilize the intermediate during substitution reactions compared to para-substituted analogs .

Safety and Handling :

- All sulfonyl chlorides are corrosive and require strict safety measures (e.g., ventilation, PPE). For example, 4-chloropyridine-3-sulfonyl chloride necessitates immediate medical consultation upon exposure .

- Trifluoromethyl derivatives may pose additional hazards due to fluorine-related toxicity .

Industrial Relevance :

Biologische Aktivität

3-Chloropyridine-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its utility in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through a series of reactions involving chlorination and sulfonation processes. The synthesis typically involves the reaction of 3-chloropyridine with chlorosulfonic acid, yielding the sulfonyl chloride derivative. The general reaction can be summarized as:

- Chlorination : Introduction of chlorine into the pyridine ring.

- Sulfonation : Reaction with chlorosulfonic acid to form the sulfonyl chloride.

Biological Activity

This compound exhibits a range of biological activities, making it a valuable intermediate in pharmaceutical synthesis. Key areas of its activity include:

- Antimicrobial Properties : Compounds derived from this compound have shown significant activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Streptococcus pneumoniae, demonstrating notable inhibition zones in microbiological assays .

- Anticancer Activity : Research indicates that derivatives of this compound can act as potential anticancer agents. For example, when reacted with bidentate nucleophiles, they form fused heterocycles that have shown promising results in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, contributing to their potential use in treating conditions like arthritis .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers, several derivatives of this compound were synthesized and evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against resistant strains of bacteria, underscoring the compound's potential as an antimicrobial agent .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 8 |

| B | Streptococcus pneumoniae | 16 |

| C | E. coli | 32 |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a specific derivative formed from this compound. The study utilized various human cancer cell lines and found that one derivative reduced cell viability by over 50% at a concentration of 10 μM after 48 hours of treatment .

| Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| D | HeLa | 10 |

| E | MCF-7 | 15 |

| F | A549 | 20 |

Q & A

[Basic] What are the established synthetic protocols for preparing 3-Chloropyridine-4-sulfonyl Chloride in laboratory settings?

Methodological Answer:

A common synthesis involves reacting pyridine derivatives with chlorosulfonic acid or thionyl chloride under controlled conditions. For example, thionyl chloride (SOCl₂) is used to convert sulfonic acid intermediates into sulfonyl chlorides. Key steps include:

- Reagent Selection : Thionyl chloride with catalytic sodium bromide (NaBr) in chlorobenzene enhances reactivity and yield .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) isolates the product.

- Yield Optimization : Maintaining anhydrous conditions and reflux temperatures (~80°C) improves efficiency. Typical yields range from 50–65% .

[Basic] What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile by-products (e.g., HCl gas).

- Waste Management : Neutralize residual compound with alkaline solutions (e.g., 10% NaOH) before disposal. Store hazardous waste separately for professional treatment .

- Emergency Measures : Immediate rinsing with water for spills on skin, followed by medical consultation .

[Advanced] How can reaction yields be optimized when using this compound as a sulfonating agent?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic sulfonation by stabilizing intermediates.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate nucleophilic sites in substrates .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis.

- Stoichiometry : A 1.2–1.5 molar excess of sulfonyl chloride ensures complete substrate conversion .

[Advanced] How can competing reaction pathways be addressed during derivatization of this compound?

Methodological Answer:

- Regioselective Protection : Introduce directing groups (e.g., electron-donating substituents) to guide sulfonation to specific positions .

- By-Product Mitigation : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., disulfonyl chlorides). Adjust reaction time to favor the desired product .

- Competing Nucleophiles : Pre-activate substrates with bases (e.g., K₂CO₃) to enhance nucleophilicity at target sites .

[Basic] What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.

- Spectroscopy :

- Elemental Analysis : Validate Cl and S content against theoretical values (e.g., Cl: 16.8%, S: 15.1%) .

[Advanced] What strategies improve regioselectivity in sulfonation reactions using this compound?

Methodological Answer:

- Substrate Pre-Functionalization : Introduce steric hindrance (e.g., bulky tert-butyl groups) to block undesired sulfonation sites.

- pH Modulation : Conduct reactions in mildly acidic conditions (pH 4–6) to deactivate competing nucleophilic groups.

- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

- Experimental Screening : Test solvent/catalyst combinations (e.g., DCM with AlCl₃ vs. THF with BF₃) to identify optimal selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.